![molecular formula C14H23NO3 B12549642 N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide CAS No. 669705-02-6](/img/structure/B12549642.png)
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide is a chemical compound with a unique structure that includes an oxolane ring and a butenamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide typically involves the desaturation of amides to form enamides. One method involves the use of iron-assisted regioselective oxidative desaturation, which provides an efficient approach to enamides and β-halogenated enamides . Another method employs the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways . The compound’s structure allows it to bind to active sites on proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-2-enamide
- N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-ynamide
Uniqueness
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide is unique due to its specific structural features, such as the oxolane ring and the butenamide group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
669705-02-6 |
|---|---|
Formule moléculaire |
C14H23NO3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide |
InChI |
InChI=1S/C14H23NO3/c1-4-7-12(16)15-11-10-18-13(17)14(11,8-5-2)9-6-3/h4,11H,1,5-10H2,2-3H3,(H,15,16)/t11-/m1/s1 |
Clé InChI |
XGVDKWLRJKRIRB-LLVKDONJSA-N |
SMILES isomérique |
CCCC1([C@@H](COC1=O)NC(=O)CC=C)CCC |
SMILES canonique |
CCCC1(C(COC1=O)NC(=O)CC=C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



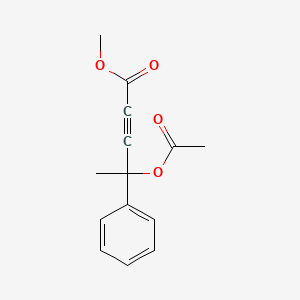
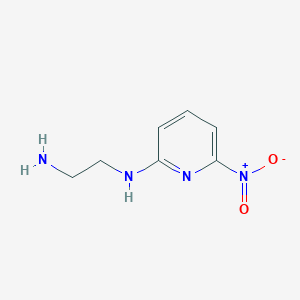
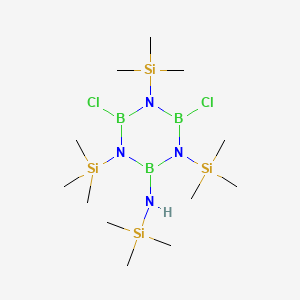

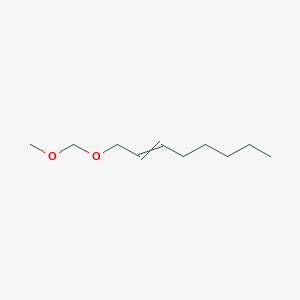

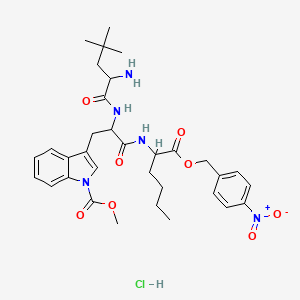
![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)

![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)

![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)

